molecular formula C9H12O2S B13087887 Methyl 2-(3-methylthiophen-2-yl)propanoate

Methyl 2-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13087887
M. Wt: 184.26 g/mol
InChI Key: IEFVCLYSMHRYQX-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylthiophen-2-yl)propanoate typically involves the esterification of 3-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 2-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(thiophen-3-yl)propanoate
  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Ethyl 2-methyl-2-(3-nitrophenyl)propanoate

Uniqueness

Methyl 2-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 2-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H12O2S/c1-6-4-5-12-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3

InChI Key

IEFVCLYSMHRYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)C(=O)OC

Origin of Product

United States

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